molecular formula C26H31N3O3 B2751399 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide CAS No. 893986-48-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide

Cat. No.: B2751399
CAS No.: 893986-48-6
M. Wt: 433.552
InChI Key: URNMRNDJTPVUFL-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative designed for advanced oncology research. The indole scaffold is recognized as a privileged structure in medicinal chemistry and is a key component in numerous pharmaceutical agents with diverse biological activities . Specifically, indole-3-glyoxylamide compounds represent a significant chemical entity of high interest in anticancer agent development due to demonstrated potent anti-proliferative activities against various human cancer cell lines . This compound is intended for research use to explore the structure-activity relationships and apoptotic mechanisms of novel indole derivatives. Studies on closely related N-substituted 2-oxoacetamide analogues have shown that such compounds can exhibit significant cytotoxicity against human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The mechanism of action for this class of compounds is proposed to involve the induction of caspase-dependent apoptosis. Research on a potent analogue (compound 5r) revealed it induces time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and a dose-dependent increase in caspase-3 and caspase-8 activity, suggesting a caspase-8-dependent apoptotic pathway in HepG2 cells . This reagent is strictly for laboratory research to further investigate these mechanisms and develop novel therapeutic candidates.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-5-28(6-2)23(30)18-29-17-21(20-14-10-11-15-22(20)29)24(31)25(32)27-26(3,4)16-19-12-8-7-9-13-19/h7-15,17H,5-6,16,18H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNMRNDJTPVUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide , often referred to as a derivative of indole, has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

The compound's molecular formula is C21H29N3O3C_{21}H_{29}N_{3}O_{3}, with a molecular weight of 373.48 g/mol. Its structure includes an indole core, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of phospholipase A2 (PLA2), which plays a role in the inflammatory response .
  • Receptor Binding : Binding to receptors can alter cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Anti-inflammatory Effects

Studies indicate that the compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways. This activity has been linked to its ability to modulate PLA2 activity .

Anticancer Properties

Indole derivatives are well-documented for their anticancer effects. Research has shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Research Findings and Case Studies

Study Findings Reference
Study on PLA2 InhibitionDemonstrated that the compound significantly inhibits PLA2 activity, leading to reduced phospholipidosis in vitro
Anticancer Activity in Cell LinesInduced apoptosis in various cancer cell lines; showed reduced viability and increased markers of apoptosis
Neuroprotective EffectsReduced oxidative stress markers in neuronal cells; suggested potential for treating neurodegenerative diseases

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to this one exhibit notable anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HeLa and CEM T-lymphocyte cells. For instance, a related study highlighted the cytotoxic effects of indole derivatives against multiple cancer types, suggesting that structural modifications can enhance their efficacy against tumors.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
CEM15Cell cycle arrest
Various5 - 20Enzyme inhibition

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating specific biochemical pathways. Research suggests that it could inhibit enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions such as arthritis or chronic inflammation.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Case Studies

Several studies have focused on the biological activity of indole derivatives similar to this compound:

  • Study on Apoptosis Induction : A study published in ACS Omega demonstrated that a structurally related compound significantly inhibited cell growth in multiple cancer lines, with mechanisms involving apoptosis and cell cycle regulation .
  • Inflammation Model : Research conducted using animal models indicated that the compound reduced markers of inflammation significantly compared to control groups, suggesting its potential use in therapeutic settings for inflammatory diseases .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity showed promising results against drug-resistant strains of bacteria, highlighting the need for further exploration into its use as an antibiotic agent .

Comparison with Similar Compounds

Structural Analogues with Adamantane Substituents

Key Compounds :

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r in and ). Structural Differences: Adamantane substituent at indole position 2 vs. diethylamino-oxoethyl at position 1 in the target compound. Biological Activity: Compound 5r exhibited potent cytotoxicity against HepG2 cells (IC50 = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .
Table 1: Cytotoxicity of Adamantane-Based Analogues vs. Target Compound
Compound Substituent (Indole Position) N-Substituent IC50 (HepG2) Key Mechanism
5r 2-(Adamantan-1-yl) Varied aryl/alkyl groups 10.56 µM Caspase-8 activation
Target Compound 1-(Diethylamino-oxoethyl) 2-Methyl-1-phenylpropan-2-yl Not reported Inferred caspase modulation

Key Observations :

  • Adamantane derivatives prioritize indole position 2 substitution, while the target compound modifies position 1.
  • The diethylamino group in the target compound may improve solubility compared to adamantane’s lipophilicity.

Antimicrobial Indole-Oxoacetamides

Key Compound :

  • 2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide ().
    • Structural Differences : 3-Bromopropyl at indole position 1 and 2-nitrophenyl as the N-substituent.
    • Activity : Reported as a potent antimicrobial agent .

Comparison :

  • The 2-methyl-1-phenylpropan-2-yl group may offer steric hindrance, possibly enhancing selectivity compared to the nitroaryl group in the antimicrobial analogue.

Morpholine- and Thiazolidinone-Substituted Analogues

Key Compounds :

  • 2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide ().
  • 2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide ().

Structural and Functional Insights :

  • Thiazolidinone moiety: Introduces heterocyclic rigidity, possibly influencing target binding (e.g., kinase or protease inhibition) .

Comparison with Target Compound :

  • The target compound lacks heterocyclic appendages but incorporates a diethylamino group for solubility and a bulky arylalkyl N-substituent for target specificity.

Hydrazide-Linked Analogues

Key Compound :

  • 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide (). Structural Difference: Hydrazide linkage instead of a direct oxoacetamide bond. Implication: Hydrazide groups may confer chelation properties or altered metabolic stability .

Comparison :

  • The target compound’s oxoacetamide group is more metabolically stable than hydrazides, which are prone to hydrolysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and optimization strategies for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methyl-1-phenylpropan-2-yl)-2-oxoacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include alkylation of the indole nitrogen with a diethylaminoethyl group, followed by coupling with a substituted phenylpropan-2-yl amine. Optimization may involve palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres. Reaction monitoring via TLC and purification by recrystallization (e.g., methanol) are critical for yield improvement .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming connectivity and stereochemistry. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves absolute configuration, particularly if the compound forms stable crystals. For challenging crystallography cases (e.g., twinning), SHELXL refinement is recommended .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Methodological Answer : Initial screens include in vitro assays for cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and receptor-binding studies (radioligand displacement). Target prioritization often leverages computational docking to identify potential protein targets (e.g., tubulin, kinases) before experimental validation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions. Orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) validate specificity. Dose-response curves with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) reduce variability. Meta-analysis of structural analogs can contextualize outliers .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Co-crystallization with compatible solvents (e.g., DMSO/water mixtures) or additives (e.g., glycerol) improves crystal quality. High-throughput screening of crystallization conditions (e.g., Hampton Index Kit) is advised. For twinned crystals, SHELXL’s TWIN/BASF commands refine data. Low-resolution datasets benefit from restraints (e.g., DFIX) based on NMR-derived geometries .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculates reactive sites prone to oxidation or hydrolysis. In silico tools like SwissADME predict metabolic pathways (e.g., cytochrome P450 interactions). MD simulations assess membrane permeability (logP) and blood-brain barrier penetration. Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) confirms predictions .

Q. What mechanistic insights explain its selectivity for specific biological targets (e.g., tubulin vs. kinases)?

  • Methodological Answer : Free energy perturbation (FEP) simulations quantify binding affinity differences. Comparative molecular field analysis (CoMFA) maps steric/electrostatic interactions. Mutagenesis studies (e.g., alanine scanning) identify critical residues. Structural analogs with modified diethylamino or phenylpropan-2-yl groups test pharmacophore hypotheses .

Data Presentation

Parameter Technique Example Data Reference
Synthetic YieldRecrystallization (MeOH)68% (optimized)
IC₅₀ (Anticancer)MTT assay (HeLa cells)2.3 ± 0.4 µM
Binding Affinity (Kd)SPR (Tubulin)15 nM
LogPHPLC-derived retention time3.1

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